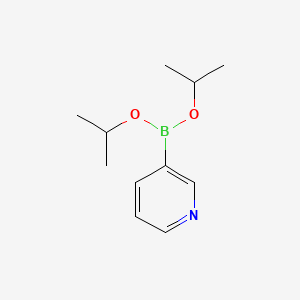

Diisopropyl pyridin-3-ylboronate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C11H18BNO2 |

|---|---|

Molecular Weight |

207.08 g/mol |

IUPAC Name |

di(propan-2-yloxy)-pyridin-3-ylborane |

InChI |

InChI=1S/C11H18BNO2/c1-9(2)14-12(15-10(3)4)11-6-5-7-13-8-11/h5-10H,1-4H3 |

InChI Key |

BZIJTHCLTBXYSA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CC=C1)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Reactivity and Transformational Scope of Diisopropyl Pyridin 3 Ylboronate in Catalytic Processes

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides a powerful platform for the functionalization of diisopropyl pyridin-3-ylboronate. youtube.com The electron-deficient nature of the pyridine (B92270) ring influences its reactivity, and the diisopropyl boronate ester group offers a balance of stability and reactivity, making it a preferred coupling partner in many transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its functional group tolerance and operational simplicity. libretexts.orgyoutube.com In this reaction, this compound acts as the organoboron nucleophile, reacting with various organic halides or triflates in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the boronate ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A primary application of this compound is the synthesis of biaryl and, more specifically, heterobiaryl compounds. gre.ac.uknih.gov These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.govfrontiersin.org The coupling of this compound with aryl or heteroaryl halides provides a direct route to 3-arylpyridines and 3-heteroarylpyridines.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields, especially when dealing with complex or sensitive substrates. organic-chemistry.orgnih.gov For instance, the use of specialized phosphine (B1218219) ligands can enhance catalyst activity and stability, even when coupling with highly basic aminopyridines or aminopyrimidines. organic-chemistry.org The synthesis of heterobiaryls containing pyridine and diazine rings is of particular interest in medicinal chemistry due to their role in drug-receptor interactions and their ability to improve physicochemical properties like solubility. nih.gov

Research has demonstrated the successful coupling of pyridylboronic acids and their esters with a variety of heteroaryl halides, including those bearing primary amine groups, without the need for protecting groups. nih.govsigmaaldrich.com This highlights the chemoselectivity of the Suzuki-Miyaura reaction.

Table 1: Examples of Heterobiaryl Synthesis using Pyridylboronic Acids/Esters This table is illustrative of typical Suzuki-Miyaura couplings involving pyridylboron reagents.

| Pyridylboron Reagent | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh3)4, Na2CO3 | Amino-substituted pyrazinopyridine | nih.gov |

| 6-Chloro-2-methoxypyridin-3-ylboronic acid | Various heteroaryl halides | Not specified | Substituted bipyridines and pyridyl pyrimidines | dergipark.org.tr |

| Lithium triisopropyl 2-pyridinylborate | Aryl halides | XPhos precatalyst, K3PO4 | 2-Arylpyridines | nih.gov |

| 3-Pyridylboronic acid | 4-Bromoanisole | XPhos preformed catalyst, K3PO4 | 3-(4-Methoxyphenyl)pyridine | nih.gov |

The robustness and broad substrate scope of the Suzuki-Miyaura coupling make it highly suitable for the generation of chemical libraries for drug discovery and high-throughput screening. gre.ac.uknih.gov this compound can be employed as a common building block that is systematically reacted with a diverse set of aryl and heteroaryl halides to rapidly produce a library of 3-substituted pyridine analogues.

Automated synthesis platforms can leverage this reactivity, using pyridine-fused boronic ester building blocks to create extensive libraries of biaryl and ether-linked compounds. nih.gov The integration of synthesis with physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling workflows accelerates the design-make-test-analyze cycle in the search for new lead compounds. nih.gov The use of stable boronate esters, such as the diisopropyl or pinacol (B44631) esters, is advantageous in these automated processes due to their enhanced stability compared to the corresponding boronic acids. gre.ac.uk

The construction of axially chiral biaryls and molecules with stereogenic centers is a significant challenge in organic synthesis. Enantioselective Suzuki-Miyaura coupling reactions have emerged as a powerful tool to address this. nih.govbeilstein-journals.org These reactions typically involve the use of a palladium catalyst paired with a chiral ligand. For substrates like this compound, coupling with a sterically hindered or prochiral aryl halide can, with the appropriate chiral ligand, lead to the formation of enantioenriched atropisomeric biaryls. rsc.org Chiral-bridged biphenyl (B1667301) monophosphine ligands have shown particular effectiveness in inducing high enantioselectivity in the synthesis of chiral heterocyclic biaryls. rsc.org

Desymmetrization is another sophisticated strategy for generating chirality. nih.govnih.gov This approach involves the selective reaction of one of two identical functional groups in a meso or prochiral starting material. For example, a molecule containing two boronate ester groups, such as a meso 1,2-diborylcycloalkane, can undergo a catalytic enantioselective Suzuki-Miyaura reaction where only one of the boronate groups reacts, creating a chiral product that retains a versatile boronic ester for further functionalization. nih.gov While not explicitly documented for this compound itself, a hypothetical prochiral precursor containing two pyridin-3-ylboronate moieties could be desymmetrized in a similar fashion to access chiral pyridine-containing structures.

Aminative Suzuki-Miyaura Coupling for C-N-C Linkage Formation

Recently, a novel transformation termed the "aminative Suzuki-Miyaura coupling" has been developed, which merges the characteristics of the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govresearchgate.net Instead of forming a C-C bond, this process achieves the formation of a C-N-C linkage, converting the biaryl products into diaryl amines. nih.govresearchgate.net

The reaction utilizes the same classes of starting materials as the conventional Suzuki-Miyaura coupling—an aryl halide and an organoboron reagent like this compound—but incorporates a formal nitrene insertion process. nih.gov This is accomplished by using a combination of a palladium catalyst with a bulky ancillary phosphine ligand and a commercially available amination reagent. nih.govresearchgate.net The methodology demonstrates broad scope, showing efficient reactivity across various aryl halides, boronic acids, and esters, including heterocyclic examples. nih.gov This innovative one-pot reaction provides a streamlined route to complex diaryl amines from readily available precursors.

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govsamipubco.com Pyridine derivatives are common targets for MCRs due to their prevalence in bioactive compounds. rsc.orgrug.nl

While direct examples detailing the use of this compound in MCRs are not prevalent in the literature, the participation of its constituent components—arylboronic acids and pyridine precursors—is well-established. For instance, palladium-catalyzed multicomponent cascade reactions involving arylboronic acids have been developed to synthesize complex structures like substituted dihydrochalcones. nih.gov Other MCRs utilize various starting materials to construct fused pyridine ring systems, such as chromeno[2,3-b]pyridines. nih.gov

Given the reactivity of the C-B bond, it is plausible that this compound could be integrated into novel MCRs. For example, it could act as the nucleophilic component in a palladium-catalyzed cascade that involves other reactants to build complex, pyridine-containing scaffolds in a single step. The development of such pathways would represent a significant advance in synthetic efficiency for accessing medicinally relevant chemical space.

Petasis Borono-Mannich Reaction with Pyridylboronates

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. wikipedia.org The use of pyridylboronates, such as this compound, in this reaction provides a direct route to the synthesis of pyridyl-substituted amino acids and their derivatives, which are of significant interest in medicinal chemistry. researchgate.netorganic-chemistry.org

The reaction typically proceeds by the condensation of the amine and the carbonyl compound (often glyoxylic acid to form α-amino acids) to form an iminium ion intermediate. The pyridylboronate then adds to this electrophilic species, forming the carbon-carbon bond and yielding the desired product. organic-chemistry.org The reaction is known for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org

Studies have shown that electron-poor aromatic amines, such as aminopyridines, can effectively participate in the Petasis reaction under microwave irradiation, providing rapid access to unnatural N-aryl-α-amino acids. researchgate.net The electronic nature of the boronic acid can influence the reaction yields. researchgate.net While many boronic acids are suitable for the Petasis reaction, some, like furan-3-ylboronic acid and pyridin-3-ylboronic acid, have shown limitations in certain contexts, indicating that reaction conditions need to be carefully optimized. researchgate.net

A key advantage of the PBM reaction is its ability to be performed in water, a green solvent. researchgate.net For instance, the reaction of salicylaldehydes, secondary amines, and boronic acids in water can produce alkylaminophenols in high yields. researchgate.net

Table 1: Examples of Petasis Borono-Mannich Reactions

| Amine | Carbonyl | Boronic Acid Derivative | Product | Key Features |

| Secondary Amine | Paraformaldehyde | (E)-Vinylboronic acid | Allylamine | Archetype of the Petasis reaction. nih.gov |

| Aminopyridine | Glyoxylic Acid | Arylboronic Acid | N-Aryl-α-amino acid | Microwave-assisted, rapid synthesis. researchgate.net |

| Secondary Amine | Salicylaldehyde | Phenylboronic Acid | Alkylaminophenol | Reaction proceeds in water. researchgate.net |

| L-Phenylalanine methyl ester | Lactol | Arylboronic acid | anti-1,2-Amino alcohol | High diastereoselectivity. wikipedia.org |

Expansion to Four-Component and Petasis-Type Reactions

The versatility of the Petasis reaction has led to its expansion into four-component and other Petasis-type reactions, further broadening its synthetic utility. nih.gov These multicomponent reactions (MCRs) are highly valued for their ability to generate molecular complexity in a single step from simple starting materials. nih.govresearchgate.net

Four-component reactions based on the Petasis manifold allow for the introduction of additional diversity into the final product. These reactions often involve the in-situ formation of one of the key components. For example, a one-pot, four-component reaction of a formylphenyl-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can efficiently produce novel pyridine derivatives. nih.govacs.org

Petasis-type reactions have also been developed that utilize substrates other than the classic amine, carbonyl, and boronic acid combination. nih.gov For instance, N-acyliminium ions, generated from hemiaminal substrates, can undergo diastereoselective addition of aryl and alkenyl boronates. nih.gov This approach has been successfully applied to both five- and six-membered cyclic N-acyliminium ions. nih.gov

Furthermore, the reaction has been extended to include allenylboronates, leading to the selective formation of α-allenyl or α-propargyl α-amino acids and anti-β-amino alcohols, depending on the specific reactants used. nih.gov The choice of amine (primary or secondary) and the carbonyl component (e.g., glyoxylic acid, salicylaldehyde, or glycoaldehyde) dictates the outcome of the reaction, highlighting the tunable nature of this methodology. nih.gov

Table 2: Examples of Expanded Petasis and Petasis-Type Reactions

| Reaction Type | Components | Product | Key Features |

| Four-Component | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivative, ammonium acetate | Substituted Pyridine | Microwave-assisted, high yield, short reaction time. nih.govacs.org |

| Petasis-Type | Cyclic N-acyliminium ion, Arylboronate | Diastereomerically enriched amine | Diastereoselective addition. nih.gov |

| Petasis-Type | Allenyl pinacolboronate, Glyoxylic acid, Primary amine | α-Propargyl α-amino acid | Selective formation of propargyl product. nih.gov |

| Petasis-Type | Allenyl pinacolboronate, Glyoxylic acid, Secondary amine | α-Allenyl α-amino acid | Selective formation of allenyl product. nih.gov |

Copper-Catalyzed Transformations

Copper catalysis has become a cornerstone in modern organic synthesis due to the low cost and low toxicity of copper compared to other transition metals. This compound is a competent coupling partner in several copper-catalyzed transformations, including electrophilic amination and Chan-Lam coupling reactions.

Electrophilic Amination of Arylboronic Acids

Copper-catalyzed electrophilic amination provides a direct method for the synthesis of N-aryl compounds. thieme-connect.de This reaction typically involves the coupling of an arylboronic acid with an electrophilic nitrogen source. While various aminating agents have been explored, azodicarboxylates have emerged as a distinct class of reagents for this transformation. thieme-connect.de

Recent advancements have demonstrated that copper-catalyzed electrophilic amination of arylboronic acids with azodicarboxylates can be efficiently carried out under microwave irradiation. thieme-connect.de This method allows for the rapid synthesis of aryl-substituted hydrazines with a broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on the arylboronic acid. thieme-connect.de Heterocyclic boronic acids, including pyridin-4-ylboronic acid and 3-thienylboronic acid, have been successfully employed in this reaction, highlighting its versatility. thieme-connect.de The reaction proceeds in good to excellent yields and with short reaction times. thieme-connect.de

The mechanism is believed to involve a transmetalation step between the copper catalyst and the arylboronic acid, followed by reaction with the electrophilic aminating agent.

Chan-Lam Coupling and Related Processes

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine or alcohol to form secondary aryl amines or aryl ethers, respectively. wikipedia.org This reaction is notable for its mild conditions, often proceeding at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

The scope of the Chan-Lam coupling is broad, accommodating a variety of N-H and O-H containing compounds, including amines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.org Pyridine is often used as a ligand in these reactions. wikipedia.org The reaction is thought to proceed through a copper(III) intermediate which undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org

Recent developments have expanded the scope of the Chan-Lam coupling to include arylboronic acid N-methyliminodiacetic acid esters (ArBMIDA), which can be directly coupled with amine and alcohol nucleophiles. st-andrews.ac.uk This allows for the use of protected boronic acids, streamlining synthetic sequences. st-andrews.ac.uk

Furthermore, copper-catalyzed amidation of aldehydes represents a related transformation where an amide is formed directly from an aldehyde. nih.gov This reaction can be catalyzed by simple copper(I) halides in the presence of pyridine. nih.gov

Table 3: Examples of Copper-Catalyzed Transformations

| Reaction Type | Arylboronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Product | Key Features |

| Electrophilic Amination | Arylboronic acid | Diethyl azodicarboxylate | Copper catalyst | Arylhydrazide | Microwave-assisted, rapid synthesis. thieme-connect.de |

| Chan-Lam Coupling | Arylboronic acid | Pyrrole | Copper catalyst/Pyridine | N-Arylpyrrole | Room temperature, open to air. wikipedia.org |

| Chan-Lam Coupling | ArylBMIDA | Amine/Alcohol | Copper catalyst | N-Aryl amine/Aryl ether | Direct use of protected boronic acid. st-andrews.ac.uk |

| Amidation | - | Aldehyde, Amine | Copper(I) halide/Pyridine | Amide | Direct amidation of aldehydes. nih.gov |

Nickel-Catalyzed Reactions

Nickel catalysis has gained prominence as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, often exhibiting unique reactivity compared to other transition metals. ucla.edu this compound can participate in nickel-catalyzed reactions, particularly in arylative cyclizations.

Arylative Cyclizations of Alkyne- and Allene-Tethered Electrophiles

Nickel-catalyzed arylative cyclizations of substrates containing both an alkyne or allene (B1206475) and an electrophilic group offer a convergent approach to the synthesis of highly functionalized carbo- and heterocyclic compounds. nih.gov In these reactions, an arylnickel species, generated from the nickel catalyst and an arylboron reagent like this compound, adds across the alkyne or allene. The resulting alkenyl- or allylnickel intermediate then undergoes an intramolecular cyclization onto the tethered electrophile. nih.govresearchgate.net

For alkyne-tethered electrophiles, two main cyclization pathways are possible: syn- and anti-arylmetallative cyclization, leading to different regio- and stereochemical outcomes. nih.gov The anti-addition pathway is often favored in nickel catalysis, a key step being the reversible E/Z isomerization of the intermediate alkenylnickel species. nih.gov These reactions have been used to synthesize a variety of products, including chiral tertiary alcohols when acyclic ketones are used as the tethered electrophile. nih.gov

In the case of allene-tethered electrophiles, the arylnickel species typically adds to the central carbon of the allene, forming an allylnickel intermediate. nih.gov This intermediate then cyclizes onto the electrophile to yield products containing a terminal alkene. nih.gov These reactions have been successfully applied in enantioselective syntheses. researchgate.net

The choice of ligand is crucial in these nickel-catalyzed reactions, influencing the regioselectivity and enantioselectivity. acs.org Lewis acids can also be used as co-catalysts to modulate the reactivity and selectivity of the nickel catalyst. acs.orgnih.gov

Table 4: Nickel-Catalyzed Arylative Cyclizations

| Substrate Type | Arylating Agent | Electrophile | Key Intermediate | Product Type |

| Alkyne-tethered | Arylboronic acid | Ketone | Alkenylnickel | Chiral tertiary alcohol |

| Allene-tethered | Arylboronic acid | Ketone | Allylnickel | Chiral tertiary alcohol with terminal alkene |

| Alkyne-tethered | Arylboronic acid | Nitrile | Alkenylnickel | 1-Naphthylamine |

Mechanistic Investigations of Reactions Involving Diisopropyl Pyridin 3 Ylboronate Analogues

Elucidation of Palladium-Catalyzed Transmetalation Mechanisms

Transmetalation, the transfer of an organic group from boron to a palladium center, is the linchpin of the Suzuki-Miyaura cross-coupling reaction. The efficiency of this step is governed by several factors, including the nature of the boronate, the reaction pathway, and the influence of additives like bases and ligands.

The transmetalation step in the Suzuki-Miyaura reaction is not a single, universally agreed-upon process. Two primary mechanistic cycles have been proposed and studied: the "boronate pathway" and the "oxo-palladium pathway."

The oxo-palladium pathway proposes a different route. In this mechanism, a palladium-hydroxo complex ([L₂Pd(Ar)OH]) is formed by the reaction of the organopalladium(II) halide with the base. This palladium-hydroxo species then reacts directly with the neutral boronic acid. This interaction leads to the formation of a Pd-O-B linkage. Subsequent cleavage of this bond facilitates the transfer of the organic group to the palladium center. Studies have identified two distinct ways the Pd-O-B linkage can break, depending on which bond is trans to either the phosphine (B1218219) ligand or the aryl ligand on the palladium complex. nih.gov The presence of the pyridine (B92270) nitrogen in analogues like diisopropyl pyridin-3-ylboronate can further influence these pathways through potential coordination to the palladium center.

The kinetics of the transmetalation step are profoundly influenced by the choice of base and ancillary ligands coordinated to the palladium center.

Base Effects: The base plays a multifaceted role. In the boronate pathway, its primary function is to generate the highly reactive tetracoordinate boronate species. The strength and nature of the base can dictate the concentration of this key intermediate. In some cases, the base also influences the formation of the active palladium catalyst itself. Computational studies have been instrumental in identifying the rate-determining step and guiding the selection of milder reaction conditions. nih.gov For pyridylboronates, the basicity of the pyridine nitrogen itself can compete for coordination with the palladium catalyst or interact with other reagents, adding a layer of complexity to the reaction kinetics.

Ligand Effects: Ligands, typically phosphines, are critical in stabilizing the palladium catalyst and modulating its reactivity. Their influence can be categorized into steric and electronic effects. numberanalytics.com

Steric Effects: Bulky ligands can promote the formation of lower-coordinate, more reactive palladium species by facilitating ligand dissociation. core.ac.uk However, excessive steric hindrance can also slow down the reaction by impeding the approach of the boronate to the metal center. st-andrews.ac.uk

Electronic Effects: Electron-donating ligands increase the electron density on the palladium atom, which can facilitate the initial oxidative addition step but may slow down the final reductive elimination. Conversely, electron-withdrawing ligands can have the opposite effect. The "trans effect" and "trans influence" are key concepts where the ligand positioned opposite to the bond being formed or broken can significantly affect the reaction rate and stability of intermediates. semanticscholar.orgyoutube.com For instance, ligands with strong π-accepting properties, like carbon monoxide or cyanide, exhibit a strong trans effect, accelerating the replacement of the ligand trans to them. youtube.com

The interplay of these factors is summarized in the table below:

| Factor | Influence on Transmetalation | Mechanistic Implication |

| Base | Activates boronic acid/ester to form a nucleophilic "ate" complex. | Essential for the widely accepted "boronate pathway." |

| Steric Hindrance (Ligand) | Can accelerate reaction by promoting formation of reactive, low-coordinate Pd species. | An optimal steric profile is necessary to allow substrate approach. st-andrews.ac.uk |

| Electronic Properties (Ligand) | Modulates electron density at the palladium center, affecting all steps of the catalytic cycle. | Electron-donating ligands can enhance oxidative addition. numberanalytics.com |

| Trans Effect (Ligand) | Ligands can weaken the bond of the group trans to them, accelerating substitution. | Dictates which ligands are more likely to dissociate or be replaced. semanticscholar.orgyoutube.com |

Mechanistic Insights into Petasis Reactions

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that couples a carbonyl compound, an amine, and an organoboronic acid to form substituted amines. While often performed without a catalyst, catalyzed variants have emerged, expanding the reaction's scope and efficiency.

While the classic Petasis reaction does not require a metal catalyst, a copper-catalyzed version has been developed that significantly enhances reactivity, particularly for simple aryl boronic acids. organic-chemistry.orgnih.gov Mechanistic studies, including NMR analysis, support a pathway involving a transmetalation from boron to copper. acs.orgresearchgate.net

The proposed catalytic cycle begins with the formation of a boronate salt. This intermediate then undergoes transmetalation with a copper(I) species, generating an organocopper intermediate. This organocuprate is believed to be the active nucleophile that attacks the iminium ion (formed from the condensation of the aldehyde and amine), facilitating the crucial carbon-carbon bond formation. organic-chemistry.org This copper-catalyzed pathway circumvents some limitations of the uncatalyzed reaction, enabling couplings that previously failed. nih.gov

The activation of the boronate is a critical step in the Petasis reaction mechanism. This is often achieved through the strategic use of coordinating functional groups on the substrates. nih.gov

In the uncatalyzed reaction, α-hydroxy aldehydes are common substrates. The hydroxyl group is believed to coordinate to the boron atom of the boronic acid, forming a more reactive tetrahedral "ate" complex. mdpi.comresearchgate.net This intramolecular activation facilitates the transfer of the organic group from the boron to the electrophilic iminium carbon. researchgate.netwikipedia.org

In catalyzed versions, coordinating groups on the aldehyde are also crucial. For example, in the copper-catalyzed Petasis reaction, aldehydes must possess a group capable of coordinating with the copper catalyst. organic-chemistry.org The nitrogen atom in 2-pyridinecarboxaldehyde, an analogue relevant to this compound chemistry, can act as such a directing group, facilitating the reaction with a broad range of amines. nih.gov This coordination is thought to be necessary for the subsequent boron-to-copper transmetalation to occur efficiently. acs.orgresearchgate.net

The table below highlights key aspects of the Petasis reaction mechanism.

| Reaction Type | Activation Mechanism | Role of Coordinating Group | Key Intermediate |

| Uncatalyzed | Formation of a boronate "ate" complex. researchgate.net | The hydroxyl group of an α-hydroxy aldehyde coordinates to boron, increasing its nucleophilicity. mdpi.comwikipedia.org | Tetrahedral boronate salt. mdpi.com |

| Copper-Catalyzed | Transmetalation from boron to copper. nih.gov | A group on the aldehyde (e.g., pyridine nitrogen) coordinates to the copper catalyst. organic-chemistry.org | Organocopper species. organic-chemistry.org |

Studies on Copper-Catalyzed Processes

Beyond the Petasis reaction, pyridinylboronates are valuable reagents in a variety of other copper-catalyzed transformations. Mechanistic studies in these areas reveal fundamental steps such as hydrometalation, transmetalation, and reductive elimination, which are common to many cross-coupling reactions.

For example, in the copper-catalyzed hydroboration of alkenes, the turnover-limiting step can be the borylation of an alkylcopper intermediate with a borane (B79455) like pinacolborane (HBpin) to form the boronate ester product and a copper hydride species. nih.gov The reaction of this copper hydride with the alkene is often a key step. Mechanistic investigations using DFT and experimental data have shown that these processes can be highly selective and that the electronic properties of the substrates and ligands play a crucial role. nih.govmit.edu In some cases, an unusual cine substitution has been observed in the copper-catalyzed heteroarylboration of dienes with 3-bromopyridine (B30812) derivatives, highlighting the complex and sometimes non-intuitive reaction pathways that can operate. iu.edu These studies underscore the versatility of copper catalysis and the importance of detailed mechanistic work to unlock new synthetic methods.

Investigations into Radical vs. Non-Radical Pathways

The dichotomy between radical and non-radical pathways is a key aspect of the mechanistic landscape of reactions involving organoboron compounds. While many cross-coupling reactions, such as the Suzuki-Miyaura coupling, are traditionally considered to proceed through a two-electron, non-radical catalytic cycle, evidence for radical pathways, particularly in nickel-catalyzed systems, has been accumulating.

In the context of Suzuki-Miyaura reactions, the conventional mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step, a critical C-C bond-forming step, has been a subject of debate, with two primary pathways proposed: one involving the reaction of a palladium halide complex with a boronate species (Path A), and the other involving the reaction of a palladium hydroxo complex with a neutral boronic acid (Path B). nih.gov Systematic studies have suggested that for reactions conducted in aqueous solvent mixtures with a weak base, the pathway involving the palladium hydroxo complex and the neutral boronic acid is the more likely route for transmetalation. nih.gov This is based on the observation that the reaction between an isolated arylpalladium hydroxo complex and an arylboronic acid is significantly faster than the corresponding reaction with the boronate. nih.gov

However, the intermediacy of radical species has been proposed and demonstrated in certain cross-coupling reactions. For instance, the generation of boryl radicals through photoredox catalysis offers an alternative pathway for the formation of organoboron compounds. dicp.ac.cnacs.org These boryl radicals can then participate in subsequent reactions, such as addition to styrenes and imines, in a radical-polar crossover mechanism. dicp.ac.cnacs.org This approach has been successfully applied to the synthesis of sp3-rich organoborons which are competent partners in Suzuki-Miyaura cross-coupling reactions. dicp.ac.cnacs.org

The choice of metal catalyst can also influence the operative mechanism. Nickel catalysts, in particular, are known to facilitate reactions that may proceed through radical intermediates. For example, nickel-catalyzed reductive cross-coupling reactions of redox-active esters with boronic acids have been developed, highlighting the potential for single-electron transfer (SET) mechanisms. nih.gov

Proposed Mechanisms for Nickel-Catalyzed Cyclizations

Nickel catalysts have proven to be exceptionally versatile in promoting cyclization reactions. The proposed mechanisms for these transformations often involve the generation of radical or organonickel intermediates that subsequently undergo intramolecular reactions.

One prominent example is the nickel-catalyzed reductive cyclization of organohalides, which provides an efficient route to various carbo- and heterocyclic structures. The mechanism is believed to involve the reduction of a Ni(II) precatalyst to a Ni(0) species by a reducing agent like zinc powder. This Ni(0) complex then reacts with the organohalide in an oxidative addition step, or via a SET process, to generate a carbon-centered radical. This radical can then undergo an intramolecular cyclization onto a tethered unsaturation. The resulting cyclized radical is then reduced by another equivalent of the Ni(0) species or other reductants in the system to form an organonickel(I) or organonickel(II) species, which upon protonolysis or other termination steps, yields the final cyclized product.

In the context of nickel-catalyzed [3+2] cycloadditions between vinylcyclopropanes and imines, computational studies have shed light on the intricate mechanistic details. nih.govnih.gov The reaction is initiated by the coordination of the nickel catalyst to the vinylcyclopropane. This is followed by a ring-opening of the cyclopropane (B1198618) to form a nickel-containing intermediate. The subsequent steps involve the coordination of the imine and a migratory insertion to form a new C-C bond, ultimately leading to the formation of a five-membered ring after reductive elimination. The nature of the phosphine ligand on the nickel catalyst has been shown to play a crucial role in influencing both the reaction rate and the diastereoselectivity of the cycloaddition. nih.govnih.gov

Decarbonylative cross-coupling reactions catalyzed by nickel also represent a significant class of transformations where ester moieties can act as leaving groups. nih.gov Theoretical calculations on these reactions suggest a mechanism involving the oxidative addition of the ester's C-O bond to the nickel(0) catalyst, followed by decarbonylation to form an organonickel intermediate. This intermediate then undergoes transmetalation with a boronic acid and subsequent reductive elimination to afford the cross-coupled product. nih.gov

Stereochemical Aspects and Chiral Information Transfer

The stereochemical outcome of reactions involving chiral analogues of this compound is of paramount importance, particularly in the synthesis of enantiomerically enriched compounds. Significant progress has been made in understanding and controlling the transfer of chiral information from chiral boronic esters to the final products in cross-coupling reactions.

Stereospecific cross-coupling reactions of chiral secondary and tertiary boronic esters have been developed, demonstrating that the configuration of the stereocenter bearing the boron moiety can be retained or inverted with high fidelity. acs.orgresearchgate.netcuny.edu For instance, a protocol for the stereospecific coupling of chiral secondary boronic esters with lithiated N-heteroaromatics proceeds with greater than 98% stereospecificity. acs.org The mechanism involves the formation of a boronate complex, followed by activation and a 1,2-migration that occurs with retention of stereochemistry. acs.org In other systems, particularly those involving palladium catalysis, stereospecific cross-coupling of secondary alkylboron nucleophiles with aryl chlorides has been shown to proceed with inversion of configuration. cuny.eduacs.org

Nickel-catalyzed enantioselective cross-coupling reactions have emerged as a powerful tool for the synthesis of chiral molecules. nih.govucla.edursc.orgnih.govcaltech.edu These reactions often employ chiral ligands to control the stereochemistry of the newly formed C-C bond. For example, the enantioselective arylation of pyridines can be achieved using a nickel catalyst in conjunction with a chiral phosphoramidite (B1245037) ligand. ucla.edursc.org The proposed mechanism involves the formation of a chiral nickel complex that selectively reacts with one enantiomer of a racemic starting material or controls the facial selectivity of the addition to a prochiral substrate.

The development of enantioselective Suzuki-Miyaura cross-coupling reactions has also been a major focus. nih.gov Desymmetrization of meso-1,2-diborylcycloalkanes via an enantioselective Suzuki-Miyaura reaction provides a route to enantiomerically enriched carbocycles and heterocycles. nih.gov The success of these reactions hinges on the ability of the chiral catalyst to differentiate between the two prochiral boryl groups.

The table below summarizes key findings from mechanistic and stereochemical studies relevant to reactions involving pyridin-3-ylboronate analogues.

| Reaction Type | Catalyst System | Key Mechanistic Feature | Stereochemical Outcome | Reference(s) |

| Suzuki-Miyaura Cross-Coupling | Palladium-based | Transmetalation via Pd-OH and neutral boronic acid | Not specified | nih.gov |

| Borylation via Radical Pathway | Photoredox Catalyst | Generation of boryl radicals | Not applicable | dicp.ac.cnacs.org |

| Nickel-Catalyzed Reductive Cyclization | NiCl2·DME/Pybox/Zn | Radical cyclization | High diastereoselectivity | acs.org |

| Nickel-Catalyzed [3+2] Cycloaddition | Nickel/Phosphine Ligand | Ligand-controlled rate and diastereoselectivity | Cis-pyrrolidines favored | nih.govnih.gov |

| Stereospecific Cross-Coupling | Palladium-based | Inversion of configuration | High enantiomeric excess | cuny.eduacs.org |

| Enantioselective Arylation of Pyridine | Nickel/Chiral Ligand | Enantioselective cross-coupling | High enantiomeric excess | ucla.edursc.org |

| Desymmetrization of Diborylalkanes | Palladium/Chiral Ligand | Enantioselective Suzuki-Miyaura coupling | High enantiomeric ratio | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Diisopropyl Pyridin 3 Ylboronate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Diisopropyl pyridin-3-ylboronate, ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

Proton NMR (¹H NMR) spectroscopy offers a "fingerprint" of the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and stereochemical relationships. In this compound, the ¹H NMR spectrum is characterized by distinct signals for the protons on the pyridine (B92270) ring and the isopropyl groups.

The protons on the pyridine ring exhibit characteristic chemical shifts in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current and the electronegativity of the nitrogen atom. The substitution pattern on the pyridine ring dictates the multiplicity and coupling constants of these signals. For a 3-substituted pyridine, one can expect to see distinct signals for the protons at positions 2, 4, 5, and 6.

The isopropyl groups give rise to two types of signals: a septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). The integration of these signals confirms the presence of two isopropyl groups. The chemical shifts for these protons are found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-2 | 8.8 - 9.0 | s | - |

| Pyridine H-6 | 8.6 - 8.8 | d | ~4-5 |

| Pyridine H-4 | 8.0 - 8.2 | d | ~7-8 |

| Pyridine H-5 | 7.3 - 7.5 | dd | ~7-8, ~4-5 |

| Isopropyl CH | 4.8 - 5.0 | sept | ~6-7 |

Note: Predicted values are based on typical chemical shifts for pyridine derivatives and boronate esters.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring resonate in the aromatic region of the spectrum. The carbon atom directly attached to the boron atom (C-3) is significantly influenced by the boron's electronic properties and can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other pyridine carbons provide further confirmation of the substitution pattern. researchgate.net

The carbon atoms of the diisopropyl ester group appear in the aliphatic region. The methine carbon (-CH) resonates further downfield compared to the methyl carbons (-CH₃) due to its proximity to the electronegative oxygen atom. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 150 - 155 |

| Pyridine C-6 | 147 - 152 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-5 | 123 - 127 |

| Pyridine C-3 | (Often broad or unobserved) |

| Isopropyl CH | 68 - 72 |

Note: Predicted values are based on typical chemical shifts for pyridine derivatives and boronate esters. researchgate.netchemicalbook.com

Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes in molecules, such as conformational changes that are rapid on the NMR timescale at room temperature. rsc.org For this compound, VT-NMR could be employed to study the rotational barrier around the C-B bond and the C-O bonds of the ester.

At room temperature, free rotation around these bonds may lead to averaged signals for the isopropyl groups. However, at lower temperatures, this rotation could become restricted, potentially leading to the observation of distinct signals for the two isopropyl groups or even for the two methyl groups within each isopropyl moiety if their magnetic environments become non-equivalent. The temperature at which these changes occur can be used to calculate the energy barrier for rotation. Such studies provide valuable insights into the molecule's conformational flexibility and preferred three-dimensional structure in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the pyridine ring and the boronate ester functionality.

Key expected vibrational frequencies include:

C-H stretching from the aromatic pyridine ring and the aliphatic isopropyl groups.

C=N and C=C stretching vibrations characteristic of the pyridine ring. researchgate.netrsc.org

B-O stretching , which is a hallmark of the boronate ester group. mdpi.com

C-O stretching from the isopropyl ester groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Pyridine Ring | C=C, C=N Stretching | 1450 - 1600 |

| Boronate Ester | B-O Stretching | 1300 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. acs.org

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. rsc.org

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for boronate esters may involve the loss of the alkoxy groups (isopropoxy radicals) or cleavage of the pyridine ring. The observation of fragment ions corresponding to the pyridin-3-ylboronyl cation or the diisopropyl boronate cation would further support the proposed structure. Boronic acids and their esters are also known to sometimes form boroxines (cyclic trimers) under certain conditions, which might be observable in the mass spectrum. nih.gov

X-ray Diffraction for Solid-State Structural Determination

An X-ray crystallographic analysis of this compound would unequivocally confirm the connectivity of the atoms and reveal the geometry around the boron center, which is expected to be trigonal planar. It would also show the orientation of the pyridine ring relative to the boronate ester group and the conformation of the isopropyl groups. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking of the pyridine rings, that stabilize the solid-state structure.

Analysis of Bond Lengths, Angles, and Conformations

The molecular geometry of this compound is defined by the spatial arrangement of its constituent pyridine ring and the diisopropyl boronate ester group. X-ray crystallography is the definitive method for determining these parameters in the solid state wikipedia.org.

Expected Bond Lengths and Angles:

The bond lengths within the pyridine ring are expected to exhibit values characteristic of an aromatic heterocyclic system. Carbon-carbon bond distances will likely fall in the range of 1.38 to 1.40 Å, while the carbon-nitrogen bonds will be slightly shorter, reflecting the electronegativity of the nitrogen atom. The C-B bond connecting the pyridine ring to the boron atom is a key linkage. For similar arylboronic esters, this bond length is typically observed in the range of 1.55 to 1.57 Å.

The boronate ester group itself will have B-O bond lengths of approximately 1.35 to 1.37 Å, indicating significant pi-character due to lone pair donation from the oxygen atoms to the vacant p-orbital of the boron atom. The O-C bonds of the isopropyl groups would be standard single bonds.

The bond angles around the sp² hybridized carbon and nitrogen atoms of the pyridine ring are expected to be close to 120°. The geometry around the boron atom is anticipated to be trigonal planar, with O-B-O and C-B-O angles also approximating 120°. The isopropyl groups will exhibit tetrahedral geometry around the central carbon atoms.

Conformation:

Table 1: Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) |

| C-C (pyridine) | 1.38 - 1.40 |

| C-N (pyridine) | 1.33 - 1.35 |

| C-B | 1.55 - 1.57 |

| B-O | 1.35 - 1.37 |

| O-C (isopropyl) | 1.42 - 1.44 |

Table 2: Predicted Bond Angles in this compound

| Angle | Predicted Angle (°) |

| C-N-C (pyridine) | ~117 |

| C-C-C (pyridine) | ~120 |

| C-C-N (pyridine) | ~123 |

| C-B-O | ~120 |

| O-B-O | ~120 |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, the crystal packing of this compound would be influenced by various non-covalent interactions. While the molecule lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Weak C-H···N or C-H···O hydrogen bonds involving the hydrogen atoms of the isopropyl groups or the pyridine ring and the nitrogen or oxygen atoms of neighboring molecules are plausible and would play a role in the supramolecular assembly.

Intramolecularly, close contacts between the atoms of the diisopropyl boronate group and the pyridine ring could influence the molecule's conformation. However, significant intramolecular hydrogen bonding is not expected in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is expected to induce transitions of electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO) libretexts.org.

The UV-Vis spectrum of this compound is likely to be dominated by π → π* transitions associated with the aromatic pyridine ring. For a simple pyridine ring, these transitions typically occur in the region of 250-270 nm. For a related compound, 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm sielc.com. The boronate ester group, being a weak chromophore, is expected to have a minor influence on the position of these absorption bands.

Another possible, though generally weaker, transition is the n → π* transition, involving the non-bonding electrons on the nitrogen atom of the pyridine ring. These transitions occur at longer wavelengths and have lower molar absorptivity compared to π → π* transitions.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 250 - 270 | Pyridine Ring |

| n → π | > 270 | Pyridine Ring (Nitrogen) |

Computational Chemistry Approaches and Theoretical Insights into Diisopropyl Pyridin 3 Ylboronate Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for diisopropyl pyridin-3-ylboronate would involve determining the electron density to derive key properties such as molecular geometry, orbital energies, and the distribution of charge within the molecule. These calculations are fundamental to understanding its stability and reactivity.

The choice of the functional and basis set is a critical aspect of DFT calculations. For an organoboron compound like this compound, a common approach would be to use a hybrid functional, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, in conjunction with a Pople-style basis set like 6-31G(d) or a more extensive basis set for higher accuracy. These calculations would yield an optimized molecular structure, providing precise bond lengths and angles. Furthermore, DFT is instrumental in calculating the energies of the frontier molecular orbitals (HOMO and LUMO), which are central to predicting chemical reactivity.

A typical output from a DFT study on this compound would include optimized geometric parameters. The table below illustrates the type of data that would be generated.

| Parameter | Value |

| B-C Bond Length (Å) | [Data not available] |

| B-O Bond Length (Å) | [Data not available] |

| C-N Bond Length (in pyridine (B92270) ring) (Å) | [Data not available] |

| Dihedral Angle (C-B-O-C) (°) | [Data not available] |

This table represents the typical geometric parameters that would be obtained from DFT calculations. Specific values for this compound are not available in the surveyed literature.

Prediction of Molecular Descriptors and Reactivity Indices

From the electronic structure data obtained through DFT, a range of molecular descriptors and reactivity indices can be calculated to quantify the reactivity of this compound. These descriptors provide a conceptual framework for understanding how the molecule will interact with other chemical species.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The following table illustrates the kind of data that would be generated from such a study.

| Descriptor | Formula | Predicted Value (Arbitrary Units) |

| Ionization Potential (I) | I ≈ -EHOMO | [Data not available] |

| Electron Affinity (A) | A ≈ -ELUMO | [Data not available] |

| Electronegativity (χ) | χ = (I + A) / 2 | [Data not available] |

| Chemical Hardness (η) | η = (I - A) / 2 | [Data not available] |

| Chemical Softness (S) | S = 1 / (2η) | [Data not available] |

| Electrophilicity Index (ω) | ω = χ² / (2η) | [Data not available] |

This table outlines the global reactivity descriptors and their relationships to HOMO and LUMO energies. Specific calculated values for this compound are not present in the available literature.

Local reactivity descriptors, such as Fukui functions, would also be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Modeling Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for mapping out the potential energy surface of a chemical reaction involving this compound. By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and, consequently, its rate.

For instance, in a Suzuki-Miyaura coupling reaction where this compound acts as the boronic acid derivative, computational modeling could be used to investigate the mechanism of transmetalation. This would involve calculating the structures and energies of the reactants, intermediates, transition states, and products. Techniques such as intrinsic reaction coordinate (IRC) calculations would be employed to confirm that the identified transition state correctly connects the reactants and products.

A hypothetical reaction coordinate diagram for a reaction involving this compound would provide a visual representation of the energy changes throughout the reaction.

Elucidation of Stereoselectivity and Chirality Transfer Mechanisms

In reactions where stereochemistry is a factor, computational methods can be used to understand and predict the stereochemical outcome. If this compound were to participate in a reaction that creates a new stereocenter, computational modeling could elucidate the factors that govern the stereoselectivity.

This would involve calculating the energies of the different diastereomeric transition states leading to the various stereoisomeric products. The transition state with the lower energy will correspond to the major product, and the energy difference between the diastereomeric transition states can be used to predict the enantiomeric or diastereomeric excess. While specific studies on chirality transfer involving this compound are not readily found, this approach is a standard in modern chemical research to understand stereoselective reactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules based on the interaction of their HOMO and LUMO. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilic).

For this compound, an FMO analysis would involve examining the energies and spatial distributions of its HOMO and LUMO. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity.

The spatial distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For example, the location of the LUMO on the boron atom would support its role as a Lewis acid. The shape and energy of these orbitals are critical in understanding interactions with other reactants, such as in cycloaddition reactions or in the coordination to a metal center in catalysis.

The following table conceptualizes the type of information an FMO analysis would provide.

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO+1 | [Data not available] | [Data not available] |

| LUMO | [Data not available] | Boron, Pyridine Ring (π*) |

| HOMO | [Data not available] | Pyridine Ring (π), Oxygen |

| HOMO-1 | [Data not available] | [Data not available] |

This table illustrates the expected output of an FMO analysis. The specific energies and atomic contributions for this compound are not available in the surveyed literature.

Q & A

Q. What validation protocols ensure reproducibility in analytical methods for quantifying boronate derivatives?

- Methodological Answer : Follow ICH guidelines:

- Linearity : R² > 0.99 across 50–150% of target concentration.

- Precision : ≤5% RSD for intra/inter-day assays.

- Accuracy : Spike recovery of 95–105%.

Cross-validate with independent techniques (e.g., NMR vs. HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.